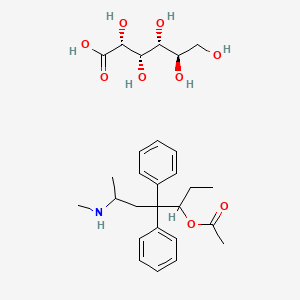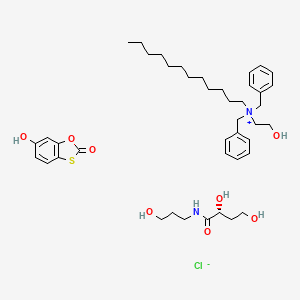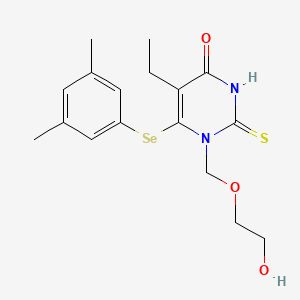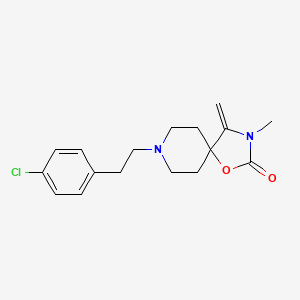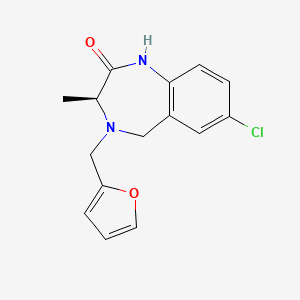
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and various other conditions. This specific compound is characterized by its unique structure, which includes a furan ring and a chlorine atom, contributing to its distinct pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- typically involves several key steps:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid or ester.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furanylmethyl Group: This step often involves a nucleophilic substitution reaction where a furan derivative is introduced to the benzodiazepine core.
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted benzodiazepines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Hydrogenated forms of the original compound.
Substituted Benzodiazepines: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: Used as a starting material for the synthesis of new benzodiazepine derivatives with potential therapeutic applications.
Biology
Receptor Studies: Utilized in research to study the binding and activity at GABA_A receptors, which are the primary targets of benzodiazepines.
Medicine
Pharmacological Research: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry
Pharmaceutical Development: Used in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The compound exerts its effects primarily through interaction with the GABA_A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to this receptor, it enhances the effect of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is unique due to its specific structural features, such as the furan ring and the specific positioning of the chlorine atom, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
258849-91-1 |
|---|---|
Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
(3S)-7-chloro-4-(furan-2-ylmethyl)-3-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-15(19)17-14-5-4-12(16)7-11(14)8-18(10)9-13-3-2-6-20-13/h2-7,10H,8-9H2,1H3,(H,17,19)/t10-/m0/s1 |
InChI Key |
LJBXLEFQGRIHAU-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(CN1CC3=CC=CO3)C=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC2=C(CN1CC3=CC=CO3)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






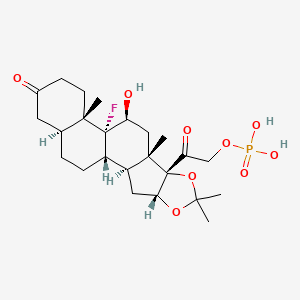
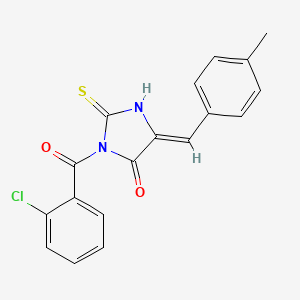
![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
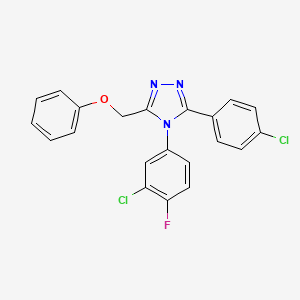

![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
